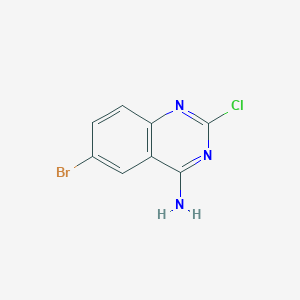

6-Bromo-2-chloroquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(11)13-8(10)12-6/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTBGOKOHKYWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365041 | |

| Record name | 6-bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111218-89-4 | |

| Record name | 6-bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-chloroquinazolin-4-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-bromo-2-chloroquinazolin-4-amine, a key intermediate in the development of pharmacologically active molecules. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the experimental design, reflecting field-proven insights for researchers and drug development professionals.

Quinazoline derivatives are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents.[1][2] Their versatile biological activities include roles as anti-inflammatory, anti-cancer, and antiviral agents.[1] Specifically, substituted quinazolin-4-amine scaffolds are crucial for designing potent kinase inhibitors, which are vital in oncology research.[3] 6-bromo-2-chloroquinazolin-4-amine serves as a pivotal building block, offering multiple reaction sites for diversification and the synthesis of targeted molecular libraries. This guide details a reliable three-step synthesis from commercially available starting materials.

Retrosynthetic Analysis and Strategy

The overall synthetic strategy is to first construct the bicyclic quinazoline-2,4-dione core, followed by functionalization through chlorination, and finally, a regioselective amination to install the desired amine group at the C4 position. The bromine atom at the C6 position is carried through the synthesis from the initial starting material.

Caption: Retrosynthetic pathway for 6-bromo-2-chloroquinazolin-4-amine.

Part 1: Synthesis of the Quinazoline Core via Cyclocondensation

Objective: To construct the 6-bromoquinazoline-2,4(1H,3H)-dione ring system from 2-amino-5-bromobenzoic acid.

The foundational step in this pathway is the formation of the heterocyclic quinazoline core. The most direct approach involves the condensation of an anthranilic acid derivative with a one-carbon synthon.

Selection of Starting Material & Reagent: 2-Amino-5-bromobenzoic acid is an ideal and commercially available starting material that incorporates the required C6-bromo substituent from the outset.[4] For the cyclization, urea serves as a safe, inexpensive, and effective source of the two nitrogen atoms and one carbon atom required to form the pyrimidinedione portion of the quinazoline ring. This reaction is a well-established method for creating the quinazolin-2,4-dione scaffold.[3]

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on one of the carbonyl carbons of urea, eliminating ammonia. This is followed by an intramolecular cyclization, where the carboxylic acid group reacts with the remaining urea nitrogen, leading to the formation of the stable, six-membered heterocyclic ring after dehydration. The high temperature is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromobenzoic acid (21.6 g, 0.1 mol) and urea (30.0 g, 0.5 mol).

-

Reaction Execution: Heat the solid mixture in an oil bath. The temperature should be gradually raised to 190-200 °C. The mixture will melt, and the evolution of ammonia gas will be observed.

-

Reaction Monitoring & Work-up: Maintain the temperature for 4-5 hours, or until the gas evolution ceases. The progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction mixture to cool to room temperature, upon which it will solidify.

-

Purification: Add 100 mL of a 1 M sodium hydroxide solution to the flask and heat to dissolve the solid. Treat the hot solution with activated charcoal, and then filter it through celite. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 80 °C.

Part 2: Dichlorination of the Quinazoline Core

Objective: To convert the hydroxyl groups of the dione tautomer into chlorides, yielding the key intermediate, 6-bromo-2,4-dichloroquinazoline.

With the quinazoline core assembled, the next critical step is to activate the C2 and C4 positions for subsequent nucleophilic substitution. This is achieved by converting the dione into a dichloro derivative.

Reagent Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][5] It is a powerful dehydrating and chlorinating agent that efficiently converts the amide/enol functionalities of the quinazolin-dione into the corresponding chloro substituents. The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylformamide (DMF), can accelerate the reaction.[6]

Mechanism Insight: The reaction involves the phosphorylation of the carbonyl oxygen atoms by POCl₃, forming a highly reactive intermediate. This is followed by the nucleophilic attack of chloride ions, displacing the phosphate leaving group and resulting in the formation of the aromatic 6-bromo-2,4-dichloroquinazoline. The reaction is driven by the formation of stable phosphorus byproducts.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

-

Reagent Setup: In a fume hood, charge a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube with 6-bromoquinazoline-2,4(1H,3H)-dione (12.1 g, 0.05 mol).

-

Reaction Execution: Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the flask, followed by the dropwise addition of N,N-diisopropylethylamine (1 mL).

-

Heating and Monitoring: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the purified 6-bromo-2,4-dichloroquinazoline.

Part 3: Regioselective C4 Amination

Objective: To selectively substitute the C4-chloro group with an amino group to yield the final product.

The final step of the synthesis is a nucleophilic aromatic substitution (SNAr) to install the C4-amine. The inherent electronic properties of the dichloroquinazoline system allow for a highly regioselective reaction.

Strategic Consideration: Regioselectivity The C4 position of the 2,4-dichloroquinazoline is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This enhanced reactivity is due to greater stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atom (N3). This allows for selective substitution at C4 under controlled conditions.

Reagent and Conditions: A solution of ammonia in an alcohol, such as isopropanol or ethanol, provides the nucleophile. Conducting the reaction at a slightly elevated temperature ensures a reasonable reaction rate without promoting substitution at the less reactive C2 position.

Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinazolin-4-amine

-

Reagent Setup: Suspend 6-bromo-2,4-dichloroquinazoline (8.2 g, 0.03 mol) in 100 mL of isopropanol in a sealed pressure vessel.

-

Reaction Execution: Cool the suspension in an ice bath and bubble ammonia gas through the mixture for 30 minutes, or add a 7 M solution of ammonia in methanol (2 equivalents).

-

Heating and Monitoring: Seal the vessel and heat the mixture to 50-60 °C for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: After cooling the reaction vessel to room temperature, vent it carefully. Reduce the solvent volume under reduced pressure.

-

Isolation: The product will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold isopropanol, followed by diethyl ether. Dry the product under vacuum to obtain 6-bromo-2-chloroquinazolin-4-amine. This procedure is reported to yield approximately 85%.[7]

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |

| 1 | 2-Amino-5-bromobenzoic Acid | Urea | None (Melt) | 190-200 | ~85-95% |

| 2 | 6-Bromoquinazoline-2,4-dione | POCl₃, DIPEA (cat.) | POCl₃ | 110-115 | ~80-90% |

| 3 | 6-Bromo-2,4-dichloroquinazoline | Ammonia | Isopropanol | 50-60 | ~85%[7] |

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 6-bromo-2-chloroquinazolin-4-amine. The methodology relies on common reagents and well-understood chemical transformations, beginning with the cyclocondensation of 2-amino-5-bromobenzoic acid, followed by a robust chlorination protocol, and culminating in a highly regioselective amination. Each step is designed for high yield and purity, delivering a crucial chemical intermediate for applications in medicinal chemistry and drug discovery.

References

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Available at: [Link]

-

Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. American Chemical Society (ACS). Available at: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors with Improved Metabolic Stability. ProQuest. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Scientific Research Publishing. Available at: [Link]

-

6-Bromo-2-chloroquinazolin-4-amine. LookChem. Available at: [Link]

-

2-AMINO-5-BROMOBENZONITRILE. Chemdad. Available at: [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

-

Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. lookchem.com [lookchem.com]

Physicochemical properties of 6-Bromo-2-chloroquinazolin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Understanding the core physicochemical characteristics of 6-Bromo-2-chloroquinazolin-4-amine is therefore critical for researchers engaged in the synthesis, screening, and development of novel therapeutic agents. This document details the compound's structural attributes, core properties, and presents a series of validated experimental protocols for its characterization. It is designed to serve as a practical resource for scientists in academic and industrial research settings.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored due to their diverse and potent biological activities.[1][3] The specific compound, 6-Bromo-2-chloroquinazolin-4-amine, incorporates several key structural features that modulate its chemical behavior and potential biological targets: a bromine atom at position 6, a reactive chlorine atom at position 2, and an amine group at position 4. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution.[5] This guide provides the foundational physicochemical data and analytical methodologies required to effectively utilize this compound in research and development.

Molecular Structure and Core Properties

The structural integrity and physicochemical profile of a compound are the primary determinants of its behavior in both chemical and biological systems. Below are the key identifiers and properties for 6-Bromo-2-chloroquinazolin-4-amine.

Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinazolin-4-amine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN₃ | [6] |

| Molecular Weight | 258.5 g/mol | [6] |

| Exact Mass | 256.93554 Da | [7] |

| Appearance | Solid (form may vary by supplier) | [8] |

| Boiling Point | 369.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.841 g/cm³ (Predicted) | [7] |

| pKa | 3.65 ± 0.30 (Predicted) | [7] |

| LogP (XLogP3) | 3.0 | [7] |

| Refractive Index | 1.748 (Predicted) | [7] |

| Vapor Pressure | 1.16E-05 mmHg at 25°C (Predicted) | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 0 | [7] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [6][7] |

| CAS Number | 111218-89-4 | [6][7][9] |

Note: Many of the listed values are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Purification Workflow

The synthesis of quinazoline derivatives often begins with substituted anthranilic acids.[1][10] A plausible and efficient pathway for synthesizing 6-Bromo-2-chloroquinazolin-4-amine involves the cyclization of 5-bromoanthranilonitrile with a chlorinating agent, followed by amination. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Protocol 3.1: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.

Rationale: This method effectively removes impurities that have different solubility profiles from the target compound in a chosen solvent system. The process of slow crystal formation typically excludes foreign molecules from the growing crystal lattice.

Step-by-Step Methodology:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be determined and compared to the initial crude product to assess purity.[1][11]

Physicochemical Characterization: Experimental Protocols

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following are standard protocols for the analysis of 6-Bromo-2-chloroquinazolin-4-amine.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques used to determine the precise molecular structure by mapping the carbon and hydrogen framework. Chemical shifts, coupling constants, and integration values provide definitive evidence of the compound's identity.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals would include distinct aromatic protons on the quinazoline ring and a signal for the C4-amine protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This will show signals for each unique carbon atom in the molecule, including the halogen-substituted carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific atoms in the structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Background Scan: Perform a background scan of the empty sample holder or pure KBr to subtract atmospheric and instrumental interferences.

-

Sample Scan: Scan the prepared sample over the typical range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify characteristic absorption bands. For 6-Bromo-2-chloroquinazolin-4-amine, key peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic system (~1500-1650 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.[12]

Protocol 4.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution MS can confirm the molecular formula. The isotopic pattern is particularly informative for compounds containing bromine and chlorine.[1][2]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Ionization: Ionize the sample in the source (e.g., ESI+ to observe [M+H]⁺).

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak [M]⁺ or pseudomolecular ion peak [M+H]⁺. Critically, look for the characteristic isotopic pattern of a compound containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This unique pattern provides strong evidence for the presence of both halogens.

Protocol 4.4: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.

-

Method Development: Select a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution into the HPLC system.

-

Detection: Monitor the column eluent using a UV detector at a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).

-

Data Analysis: Analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Stability

The reactivity of 6-Bromo-2-chloroquinazolin-4-amine is primarily dictated by the electrophilic nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.

-

C2-Position: The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes it a versatile handle for introducing a wide variety of substituents (e.g., amines, alcohols, thiols) to build molecular diversity.[5]

-

C4-Amine: The primary amine at the C4 position can act as a nucleophile or be functionalized further, for example, through acylation or alkylation.

-

Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6][7] It is likely sensitive to strong acids, bases, and oxidizing agents. Long-term stability studies are recommended for drug development applications.

Conclusion

6-Bromo-2-chloroquinazolin-4-amine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, including its molecular weight, predicted pKa and LogP, and key reactive sites, provide a solid foundation for its use in medicinal chemistry. The experimental protocols detailed in this guide offer a systematic approach to verify its identity, purity, and characteristics, ensuring the generation of reliable and reproducible data in a research setting. Adherence to these standardized methods is crucial for advancing the discovery and development of next-generation quinazoline-based therapeutics.

References

-

Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2). Available at: [Link]

-

Wang, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

-

Al-Amiery, A. A. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Organic Chemistry International. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). 6-Bromo-2-chloroquinazolin-4-amine. Available at: [Link]

-

Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials. Available at: [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (2014). Quinazoline derivatives: Synthesis and bioactivities. Available at: [Link]

-

PubChemLite. (n.d.). 6-bromo-2-chloroquinazoline (C8H4BrClN2). Available at: [Link]

-

Osarodion, O. P. (2021). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

Osarodion, O. P. (2021). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Chemistry. Available at: [Link]

-

Cynor Laboratories. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Sunway Pharm Ltd. (n.d.). 6-Bromo-2-chloroquinazolin-4-amine. Available at: [Link]

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. article.scirea.org [article.scirea.org]

- 3. researchgate.net [researchgate.net]

- 4. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. achmem.com [achmem.com]

- 7. 6-Bromo-2-chloroquinazolin-4-amine|lookchem [lookchem.com]

- 8. cynorlaboratories.com [cynorlaboratories.com]

- 9. 6-Bromo-2-chloroquinazolin-4-amine - CAS:111218-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. article.scirea.org [article.scirea.org]

- 11. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

Biological activity of 6-Bromo-2-chloroquinazolin-4-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-2-chloroquinazolin-4-amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities.[1][2][3] This guide provides a comprehensive technical overview of derivatives originating from the 6-Bromo-2-chloroquinazolin-4-amine core. We will delve into the synthetic strategies, key biological activities with a focus on anticancer and antimicrobial applications, mechanisms of action, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols to facilitate further investigation and innovation.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its derivatives represent a class of fused heterocyclic compounds that have garnered immense interest from the scientific community.[3] Their structural versatility and ability to interact with a multitude of biological targets have led to the development of several FDA-approved drugs for various therapeutic areas, particularly in oncology.[1][4][5] The quinazoline nucleus is considered a "privileged scaffold" due to its high affinity for the active sites of kinases, making it a foundational element in the design of targeted therapies.[4][6]

The specific intermediate, 6-Bromo-2-chloroquinazolin-4-amine, serves as a versatile building block for creating extensive libraries of novel compounds.[7][8] The bromine atom at the 6-position and the chlorine at the 2-position are key functional handles that allow for strategic chemical modifications, enabling the fine-tuning of pharmacological properties. This guide will explore how derivatives built upon this core structure exhibit significant biological activities, with a primary focus on their roles as anticancer and antimicrobial agents.

Synthetic Pathways and Derivatization

The synthesis of 6-bromo-quinazolin-4-one derivatives typically begins with a substituted anthranilic acid, in this case, 5-bromoanthranilic acid. The general synthetic scheme involves cyclization followed by functional group manipulations to introduce the desired diversity.

A common synthetic route proceeds as follows:

-

Cyclization: 5-bromoanthranilic acid is reacted with a suitable reagent like phenyl isothiocyanate in the presence of a base (e.g., triethylamine) and ethanol. This reaction is refluxed to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[9]

-

Derivatization: The 2-mercapto group is highly reactive and serves as a point for diversification. It can be reacted with various alkyl halides or substituted benzyl bromides in a solvent like DMF with a base such as K₂CO₃. This nucleophilic substitution reaction yields a library of S-substituted quinazolin-4-one derivatives.[9]

This synthetic flexibility is paramount, as it allows for the systematic exploration of structure-activity relationships by modifying the substituents at key positions of the quinazoline core.

Caption: General workflow for synthesizing 6-bromoquinazolin-4-one derivatives.

Anticancer Activity: Targeting Kinase Signaling

The most extensively studied biological activity of quinazoline derivatives is their potent anticancer effect.[1][10][11] Many of these compounds function as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.

Mechanism of Action: EGFR Kinase Inhibition

A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR).[4][12] EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and angiogenesis.[12] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][12]

6-Bromo-quinazoline derivatives are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[11][12] Notably, research has focused on developing derivatives that are effective against both wild-type EGFR and clinically relevant mutants, such as the T790M resistance mutation.[1][2][6]

Sources

- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mediresonline.org [mediresonline.org]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromoquinazolin-4-amine [myskinrecipes.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 6-Bromo-Quinazoline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and the Significance of the 6-Bromo Substitution

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] Among its many derivatives, the 6-bromo-quinazoline core has emerged as a particularly potent and versatile platform for the development of novel drugs, especially in oncology.[1][4][5] The introduction of a bromine atom at the 6-position has been demonstrated to significantly enhance the biological activity of these compounds, making them a focal point of contemporary drug discovery research.[4] This in-depth technical guide will elucidate the primary mechanism of action of 6-bromo-quinazoline compounds, with a particular focus on their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[1][4][6]

Primary Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

The predominant mechanism through which many 6-bromo-quinazoline derivatives exert their therapeutic effects, particularly their anticancer properties, is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][4][6] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][5] In numerous types of cancer, EGFR is overexpressed or harbors activating mutations, leading to dysregulated signaling and uncontrolled cell growth.[1][4][7]

6-bromo-quinazoline compounds have been meticulously designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] They achieve this by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and effectively blocking the entire signaling cascade.[1][5] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][8]

The EGFR Signaling Pathway and Its Interruption by 6-Bromo-Quinazolines

The EGFR signaling cascade is a complex network of protein interactions that transmits signals from the cell surface to the nucleus, driving cellular responses. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.

6-bromo-quinazoline derivatives, by occupying the ATP-binding site, prevent this initial autophosphorylation step. This blockade effectively shuts down all downstream signaling, leading to the observed anti-proliferative effects.

Experimental Validation of the Mechanism of Action

The proposed mechanism of action for 6-bromo-quinazoline compounds is supported by a substantial body of experimental evidence. The following outlines the key experimental workflows and assays used to validate their activity as EGFR inhibitors.

Synthesis of 6-Bromo-Quinazoline Derivatives

The synthesis of the 6-bromo-quinazoline core is a critical first step. A common synthetic route begins with 5-bromoanthranilic acid.[1]

Step-by-step Synthesis Protocol:

-

Synthesis of 6-bromo-2-substituted-3,1-benzoxazin-4-one: 5-bromoanthranilic acid is reacted with an appropriate acyl chloride or anhydride, such as acetic anhydride, and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the benzoxazinone intermediate.[1]

-

Synthesis of 6-bromo-2-substituted-4(3H)-quinazolinones: The synthesized 6-bromo-2-substituted-3,1-benzoxazin-4-one is then refluxed with a substituted aniline in a suitable solvent like glacial acetic acid. The reaction is again monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice to precipitate the final 6-bromo-quinazoline product, which is then filtered, washed, and purified.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 6-Bromo-2-chloroquinazolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, particularly in oncology. Among its many derivatives, 6-bromo-2-chloroquinazolin-4-amine has emerged as a pivotal building block for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound. We will explore its role in the construction of targeted therapies, detailing the critical chemical transformations and the underlying structure-activity relationships (SAR) that drive its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Quinazoline Core in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in drug discovery, most notably for its ability to mimic the adenine ring of ATP and competitively inhibit the function of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core, underscoring the scaffold's clinical significance.[2][3]

The strategic importance of 6-bromo-2-chloroquinazolin-4-amine lies in its pre-functionalized nature, offering three distinct points for chemical modification. The 4-amino group serves as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket. The 2-chloro and 6-bromo substituents provide orthogonal handles for introducing additional functionalities through various cross-coupling and nucleophilic substitution reactions. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Synthesis of the Core Building Block: 6-Bromo-2-chloroquinazolin-4-amine

The synthesis of 6-bromo-2-chloroquinazolin-4-amine is a multi-step process that begins with commercially available 5-bromoanthranilic acid. The following protocol outlines a reliable and scalable route to this key intermediate.

Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinazolin-4-amine

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

A mixture of 5-bromoanthranilic acid and formamide is heated at 150°C for 16 hours.[4][5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with isopropanol and dried to yield 6-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline

To a stirred mixture of 6-bromoquinazolin-4(3H)-one in a suitable solvent like toluene, phosphoryl chloride (POCl₃) is added, along with a catalytic amount of DMF.[6][7] The reaction mixture is refluxed for 5 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-cold water. The product is extracted with an organic solvent such as chloroform, washed, dried, and concentrated to give 6-bromo-4-chloroquinazoline.[6]

Step 3: Synthesis of 6-Bromo-4-azidoquinazoline

This step is an intermediate transformation to facilitate the introduction of the 4-amino group.

6-Bromo-4-chloroquinazoline is reacted with sodium azide in a polar aprotic solvent like DMF at room temperature. The reaction is typically complete within a few hours. The product, 6-bromo-4-azidoquinazoline, can be isolated by precipitation upon addition of water.

Step 4: Synthesis of 6-Bromo-2-chloroquinazolin-4-amine

The 4-azido group is then reduced to the primary amine. A common method involves the use of a reducing agent such as stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. The resulting 6-bromo-2-chloroquinazolin-4-amine is then isolated and purified, typically by recrystallization or column chromatography.

Chemical Reactivity and Strategic Functionalization

The utility of 6-bromo-2-chloroquinazolin-4-amine as a building block stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C6 position can be selectively functionalized using a variety of modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. This reaction is typically performed by heating the quinazoline core with a primary or secondary amine, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This transformation is crucial for installing moieties that can interact with solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The C6-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] In the context of 6-bromo-2-chloroquinazolin-4-amine, this reaction is used to introduce aryl or heteroaryl groups at the C6 position. These extended aromatic systems can form additional interactions within the ATP-binding pocket or modulate the pharmacokinetic properties of the molecule.

Exemplary Protocol: Suzuki-Miyaura Coupling of 6-Bromo-N-substituted-quinazolin-4-amine [11]

-

Materials:

-

6-Bromo-N-substituted-quinazolin-4-amine (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

-

Sodium carbonate (2.0 equiv)

-

DMF (solvent)

-

-

Procedure:

-

To a solution of the 6-bromo-N-substituted-quinazolin-4-amine in DMF, add the aryl boronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture in a microwave reactor at 150°C for 1 hour.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position of the quinazoline core, providing access to a diverse chemical space for SAR exploration.

Exemplary Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline (Adaptable for Quinazoline) [12]

-

Materials:

-

6-Bromo-2-chloroquinoline (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

XPhos (6 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M solution in THF)

-

Anhydrous dioxane (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

-

Add anhydrous dioxane via syringe.

-

Add the LHMDS solution dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 100°C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The strategic functionalization of the 6-bromo-2-chloroquinazolin-4-amine core has been instrumental in the development of potent and selective kinase inhibitors, particularly targeting the ErbB family of receptors (EGFR, HER2).

Targeting the EGFR/HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[2][15] Dual inhibitors of EGFR and HER2, such as Lapatinib, have shown significant clinical benefit.[16]

Caption: EGFR/HER2 signaling and inhibition by quinazoline-based drugs.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-anilinoquinazoline derivatives have provided a clear rationale for the importance of substitutions at the C6 position. The introduction of various groups at this position can significantly impact the inhibitory activity against EGFR and HER2.

| Compound ID | C6-Substituent | C4-Anilino Substituent | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | Reference |

| Erlotinib | -H | 3-ethynyl | 0.002 | 0.49 | [2] |

| Lapatinib | 5-(2-methylsulfonylethylaminomethyl)furan-2-yl | 3-chloro-4-(3-fluorobenzyloxy) | 0.011 | 0.009 | [2] |

| Compound 21 | 4-(trifluoromethyl)salicyl | 3-chloro-4-fluoro | 0.12 | 0.096 | [2] |

| Compound 19 | N-Boc-glycine | 3-bromo | 0.0032 | - | [1] |

The data clearly indicates that large, flexible, and polar side chains at the C6 position are well-tolerated and can lead to potent dual inhibition of EGFR and HER2, as exemplified by Lapatinib. The furan-containing side chain of Lapatinib occupies a solvent-exposed region of the active site, contributing to its high affinity. The work by Hou et al. and Zheng et al. further demonstrates that even complex amide and amino acid-based substituents at the C6 position can result in nanomolar potency against EGFR.[1][4] This highlights the strategic value of the C6-bromo handle on the starting material for exploring a wide range of chemical diversity to optimize inhibitor properties.

Conclusion

6-Bromo-2-chloroquinazolin-4-amine is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a systematic and modular approach to the synthesis of complex molecules, particularly potent kinase inhibitors. The well-established and high-yielding protocols for its synthesis, coupled with the selective reactivity of its chloro and bromo substituents, provide a robust platform for drug discovery. The demonstrated success of C6-substituted quinazolines in targeting key oncogenic drivers like EGFR and HER2 validates the strategic importance of this intermediate. As the demand for more selective and potent targeted therapies continues to grow, the utility of 6-bromo-2-chloroquinazolin-4-amine as a core scaffold is poised to expand, enabling the development of the next generation of precision medicines.

References

-

The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. [Link]

- Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013).

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

- Lapatinib intermediates. (2010).

-

Hou, X., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PMC - PubMed Central. [Link]

-

Intermediates of Lapatinib. (n.d.). Manus Aktteva Biopharma LLP. [Link]

- Process for the preparation of lapatinib. (2014).

-

Mott, B. T., et al. (n.d.). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). NIH. [Link]

- Method for preparing afatinib and intermediate thereof. (2016).

-

Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). MDPI. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate. [Link]

-

Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PMC - PubMed Central. [Link]

- Afatinib and preparation method of intermediate thereof. (2014).

-

Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). PubMed. [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). frontiersin.org. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ResearchGate. [Link]

-

Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… (n.d.). OUCI. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). SciSpace. [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). ACS Publications. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

-

Document: Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors.... (n.d.). ChEMBL. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

Spectral Characterization of 6-Bromo-2-chloroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics, particularly in oncology. Its rigid, heterocyclic framework provides a versatile scaffold for the design of kinase inhibitors and other targeted agents. The precise functionalization of this core is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Understanding the detailed molecular structure, confirmed through rigorous spectroscopic analysis, is therefore a critical and non-negotiable step in the development of any novel quinazoline-based drug candidate. This guide provides an in-depth analysis of the spectral data for a key intermediate, 6-Bromo-2-chloroquinazolin-4-amine, offering researchers a comprehensive reference for its structural elucidation.

Molecular Structure and its Spectroscopic Implications

The structure of 6-Bromo-2-chloroquinazolin-4-amine, presented below, dictates the expected outcomes of various spectroscopic techniques. The strategic placement of the bromo, chloro, and amine substituents on the quinazoline core creates a unique electronic environment, which is reflected in its NMR, IR, and mass spectra.

Figure 1: Chemical structure of 6-Bromo-2-chloroquinazolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While a definitive experimental spectrum for this specific molecule is not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons and the amine group. The solvent of choice for such a compound would typically be DMSO-d₆, which can solubilize the molecule and allow for the observation of exchangeable amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.3 | d | ~9.0 | Deshielded by the adjacent nitrogen (N1) and the electron-withdrawing effect of the bromine at C6. |

| H-7 | ~7.8 | dd | J ≈ 9.0, 2.0 | Influenced by ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | ~7.5 | d | ~2.0 | Exhibits a smaller meta coupling to H-7. |

| -NH₂ | ~7.0-8.0 | br s | - | Broad signal due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift is concentration and temperature dependent. |

Expert Insight: The downfield shift of H-5 is a characteristic feature of the quinazoline ring system. The bromine at the 6-position will have a significant deshielding effect on the adjacent protons, H-5 and H-7, through inductive effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the overall aromatic system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 | Attached to electronegative chlorine and two nitrogen atoms. |

| C-4 | ~160 | Bonded to the exocyclic amine and two nitrogen atoms within the ring, resulting in a significant downfield shift. |

| C-4a | ~120 | Bridgehead carbon with a moderate chemical shift. |

| C-5 | ~128 | Aromatic carbon adjacent to the electron-withdrawing bromine. |

| C-6 | ~118 | Directly bonded to bromine, leading to a shielded (upfield) shift due to the heavy atom effect, yet influenced by the overall electron-poor nature of the ring. |

| C-7 | ~135 | Aromatic methine carbon. |

| C-8 | ~115 | Aromatic methine carbon, typically upfield in quinazoline systems. |

| C-8a | ~152 | Bridgehead carbon adjacent to a nitrogen atom. |

Trustworthiness Check: These predicted chemical shifts are derived from comparative analysis of similar substituted quinazolines. For instance, the chemical shifts for the carbon atoms of the bromo-substituted ring are informed by data from related 6-bromoquinazolinone derivatives.[1][2][3]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides valuable information about the functional groups present in the molecule. For 6-Bromo-2-chloroquinazolin-4-amine, the key vibrational modes will be associated with the N-H bonds of the primary amine and the C=N and C=C bonds of the quinazoline core.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium | Confirms the presence of the primary amine (-NH₂). Two distinct bands are expected.[4] |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic of the aromatic protons on the quinazoline ring. |

| C=N Stretch | 1620-1570 | Strong | Indicates the imine functionality within the heterocyclic ring. |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong | Corresponds to the vibrations of the carbon-carbon bonds in the aromatic system. |

| N-H Bend | 1650-1580 | Medium | Another key indicator of the primary amine.[4] |

| C-Cl Stretch | 800-600 | Strong | Confirms the presence of the chloro substituent. |

| C-Br Stretch | 600-500 | Medium-Strong | Indicates the bromo substituent. |

Experimental Causality: The use of a solid-state sampling method, such as KBr pellet or ATR, is standard for obtaining the IR spectrum of a solid compound like this. The choice between them often depends on the amount of sample available and the desired resolution.

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and providing insights into the structural components through fragmentation analysis.

Expected Molecular Ion Peaks

The presence of bromine and chlorine, both of which have significant isotopic abundances, will result in a characteristic pattern for the molecular ion peak.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This will lead to a cluster of molecular ion peaks:

-

M⁺ (C₈H₅⁷⁹Br³⁵ClN₃): m/z ~257

-

[M+2]⁺: m/z ~259 (contributions from C₈H₅⁸¹Br³⁵ClN₃ and C₈H₅⁷⁹Br³⁷ClN₃)

-

[M+4]⁺: m/z ~261 (C₈H₅⁸¹Br³⁷ClN₃)

The relative intensities of these peaks provide a definitive signature for a compound containing one bromine and one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of 6-Bromo-2-chloroquinazolin-4-amine under electron ionization (EI) is likely to proceed through several key pathways:

Figure 2: Predicted major fragmentation pathways for 6-Bromo-2-chloroquinazolin-4-amine.

Expert Rationale: The initial loss of a chlorine or bromine radical is a common fragmentation pathway for halogenated compounds. Subsequent loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring is also highly probable. The stability of the quinazoline ring system suggests that the molecular ion peak will be relatively intense.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following protocols are designed to ensure data integrity and reproducibility.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-2-chloroquinazolin-4-amine and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₈H₅BrClN₃ species.

Conclusion: A Foundation for Further Development

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of 6-Bromo-2-chloroquinazolin-4-amine. For researchers in drug development, this detailed understanding is not merely an academic exercise; it is the bedrock upon which all subsequent biological and pharmacological studies are built. The predictive nature of this analysis, grounded in the established principles of spectroscopy and data from analogous compounds, offers a reliable reference for the characterization of this and other similarly substituted quinazoline intermediates.

References

-

Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials. Available at: [Link]

-

PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires. Available at: [Link]

-

PubMed. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents Med Chem. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential Targets of 6-Bromo-2-chloroquinazolin-4-amine Analogs

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its broad and potent pharmacological activities.[1][2][3] Halogenated derivatives, in particular, have garnered significant attention for their enhanced biological efficacy.[4] This technical guide delves into the therapeutic potential of analogs derived from 6-Bromo-2-chloroquinazolin-4-amine, a versatile chemical intermediate. We will explore the core principles of its design, survey its most promising molecular targets, and provide detailed experimental workflows for researchers, scientists, and drug development professionals. Our focus will be on providing a scientifically rigorous and practical framework for identifying and validating novel therapeutic agents based on this promising scaffold.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, is a fundamental building block for numerous clinically successful drugs.[2][5] Its rigid, planar structure and synthetic tractability have made it a favored scaffold for developing targeted therapies.[5] The therapeutic versatility of quinazoline derivatives is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][6]

The subject of this guide, 6-Bromo-2-chloroquinazolin-4-amine, serves as a key starting material for a diverse library of therapeutic candidates. The strategic placement of its functional groups is critical to its potential:

-

The 4-amino Group: This moiety is a cornerstone of the well-established 4-anilinoquinazoline class of kinase inhibitors. It acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various protein kinases.[1][2]

-

The 6-bromo Substituent: Halogenation at this position has been shown to enhance the antiproliferative activity of quinazoline derivatives.[4][7] The bromine atom can modulate the electronic properties of the ring system and participate in halogen bonding, potentially increasing binding affinity and target specificity.

-

The 2-chloro Group: This reactive site is pivotal for synthetic diversification. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of side chains. This flexibility is key to fine-tuning the pharmacological profile of the final compounds, influencing their potency, selectivity, and pharmacokinetic properties.

Primary Therapeutic Targets: Protein Kinase Inhibition

The most extensively validated therapeutic application for quinazoline derivatives is the inhibition of protein kinases.[1][2][8] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Analogs of 6-Bromo-2-chloroquinazolin-4-amine are prime candidates for targeting this enzyme family.

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of receptor tyrosine kinases (RTKs), including EGFR (ErbB1) and HER2 (ErbB2), are among the most important targets for quinazoline-based anticancer drugs.[1][9] Overexpression or mutation of these kinases drives tumor growth and proliferation in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[1][9][10] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are all based on the 4-anilinoquinazoline scaffold.[1][2][7]

Mechanism of Action: These inhibitors function as ATP-competitive agents, binding to the kinase domain and blocking the downstream signaling cascades that promote cell survival and proliferation.[2][5]

dot

Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[8] Dual inhibitors that target both EGFR and VEGFR have shown significant promise.[2] The quinazoline scaffold is well-suited for the development of such multi-targeted agents.[8]

Anaplastic Lymphoma Kinase (ALK)

ALK is another receptor tyrosine kinase that, when rearranged or mutated, can act as a potent oncogenic driver in NSCLC and other cancers.[11] The development of ALK inhibitors has revolutionized the treatment of ALK-positive tumors. Given the success of quinazolines in targeting other RTKs, designing analogs of 6-Bromo-2-chloroquinazolin-4-amine to selectively inhibit ALK represents a viable therapeutic strategy.[11]

Emerging and Exploratory Targets

Beyond protein kinases, the versatile quinazoline scaffold has shown activity against other important therapeutic targets. These represent exciting avenues for the development of novel 6-Bromo-2-chloroquinazolin-4-amine analogs with unique mechanisms of action.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway.[1][12] Inhibiting PARP-1 can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Several quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity, suggesting that this target is amenable to inhibition by the broader quinazoline class.[1]

Tubulin Polymerization

The microtubule network is essential for cell division, making tubulin a validated target for anticancer drugs.[1][12] Some small molecules with a quinazoline core have been found to inhibit tubulin polymerization by binding to the colchicine site.[1] This presents an alternative, non-kinase-mediated mechanism for the anticancer activity of novel quinazoline analogs.

Experimental Workflows for Target Validation and Compound Characterization

The successful development of therapeutic agents requires rigorous experimental validation. The following section outlines key protocols for assessing the potential of novel 6-Bromo-2-chloroquinazolin-4-amine analogs.

Synthesis of a Focused Library